2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halide.
Dimethylaminoethyl Substitution: The final step involves the substitution of the dimethylaminoethyl group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethyl]-5-chloro-3-propylquinolin-8-ol: Similar structure but with a chloro group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-bromo-3-propylquinolin-8-ol: Similar structure but with a bromo group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-fluoro-3-propylquinolin-8-ol: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for certain applications.
Properties
CAS No. |
63218-59-7 |
---|---|
Molecular Formula |
C16H21IN2O |
Molecular Weight |
384.25 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol |
InChI |
InChI=1S/C16H21IN2O/c1-4-5-11-10-12-13(17)6-7-15(20)16(12)18-14(11)8-9-19(2)3/h6-7,10,20H,4-5,8-9H2,1-3H3 |
InChI Key |
OYRDRQMHFKVAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1CCN(C)C)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.